Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to be selective inhibitors of the dopamine transporter dat and partial agonists of the μ opioid receptor .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They interact with their targets and cause changes that lead to their biological effects.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and nematocidal activities
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani
Molecular Mechanism
It is known that 1,2,4-oxadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for drug discovery efforts.
Medicine: The compound’s potential pharmacological properties make it a candidate for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be leveraged to design drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: This compound features a similar oxadiazole ring but with different substituents, leading to distinct chemical properties and applications.
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine:
Uniqueness
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-15(19)18-9-8-12(10-18)13-16-14(21-17-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYKHVBBQLPVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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